Ethyl N-benzamidocarbamate is a chemical compound with the molecular formula and a molecular weight of approximately 196.22 g/mol. It is classified as a carbamate, which is a type of organic compound derived from carbamic acid. This compound is characterized by the presence of both an ethyl group and a benzamide moiety, making it an interesting subject for various chemical studies and applications.
Ethyl N-benzamidocarbamate can be sourced from various chemical suppliers and databases, which provide details on its structure, properties, and safety data. The compound falls under the category of carbamates, which are widely used in organic synthesis and medicinal chemistry due to their versatile reactivity and biological activity.
The synthesis of ethyl N-benzamidocarbamate can be achieved through several methods:
The synthesis process generally requires careful control of reaction conditions, including temperature, time, and reagent concentrations, to ensure high yields and purity of the final product.
The structure of ethyl N-benzamidocarbamate consists of an ethyl group attached to a nitrogen atom that is also bonded to a benzamide group. The structural representation can be depicted as follows:
Ethyl N-benzamidocarbamate participates in various chemical reactions typical for carbamates:
These reactions highlight the versatility of ethyl N-benzamidocarbamate in synthetic organic chemistry.
The mechanism by which ethyl N-benzamidocarbamate exerts its effects largely depends on its interactions with biological targets. As a carbamate derivative, it may inhibit certain enzymes or interact with neurotransmitter systems, similar to other carbamates used in pharmacology.
Ethyl N-benzamidocarbamate finds applications primarily in:
Carbamate derivatives have evolved into privileged scaffolds in drug design due to their unique biochemical stability and versatile bioactivity. Unlike ester groups, the carbamate (–NH–C(=O)–O–) linkage resists rapid enzymatic hydrolysis, enhancing in vivo half-life while enabling targeted interactions with enzymes and receptors [8]. This stability stems from carbamate’s resonance hybrid structure, where electron delocalization across the O–C–N moiety reduces electrophilicity compared to esters [4].
Early medicinal applications exploited carbamates as acetylcholinesterase (AChE) inhibitors. Compounds like neostigmine demonstrated reversible carbamylation of serine residues in AChE’s catalytic site, prolonging acetylcholine activity [5]. By the 1990s, carbamates diversified into CNS-active agents (e.g., rivastigmine for Alzheimer’s) and antibacterial warheads (e.g., 3-methoxybenzamide FtsZ inhibitors) [3] [5]. The ethyl N-benzamidocarbamate scaffold emerged from this era, combining carbamate’s hydrolytic resilience with benzamide’s planar aromatic pharmacophore for dual-target engagement.
Table 1: Key Therapeutic Applications of Carbamate Scaffolds
Therapeutic Area | Example Compound | Biological Target | Activity |
---|---|---|---|
Neurodegenerative | Rivastigmine | AChE/BChE | Dual inhibitor |
Antimicrobial | 3-Methoxybenzamide | FtsZ protein | Bacterial division inhibitor |
Metabolic | Bambuterol | BChE | Prodrug activation |
Oncology | Apremilast | PDE4 | Anti-inflammatory |
Benzamide-carbamate hybrids arose from strategic mergers of two pharmacophores:
Ethyl N-benzamidocarbamate exemplifies this synergy. Its benzamide moiety enables π-stacking with aromatic enzyme residues, while the carbamate ethyl group provides hydrophobic bulk for van der Waals interactions. In PARP1 inhibitors, benzamide mimics nicotinamide, anchoring the scaffold in the NAD⁺ binding site, with appended carbamates enhancing affinity through auxiliary bonds [3]. Modifications such as:
The bioactivity of ethyl N-benzamidocarbamate derivatives is governed by three electronic and steric parameters:
Electronic Effects
Steric Constraints
Hybrid Bonding Modes
Table 2: SAR Trends in Ethyl N-Benzamidocarbamate Derivatives
Modification Site | Structural Change | Effect on Activity | Theoretical Basis |
---|---|---|---|
Benzamide ring | meta-CF₃ addition | IC₅₀ ↓ 40% | Enhanced σ-value polarizes carbamate carbonyl |
Carbamate alkyl chain | Ethyl → Propyl | log P ↑ 0.8; brain uptake ↑ | Increased lipophilicity |
Benzamide C2 | Ortho-chloro | Tubulin binding ↑ 3× | Restricted rotation improves fit in hydrophobic pocket |
Carbamate nitrogen | Methylation | AChE binding ↓ 90% | Steric clash with catalytic gorge |
Initial routes to ethyl N-benzamidocarbamate focused on carbamoyl chloride coupling and Curtius rearrangement strategies:
Synthetic Methodologies
Carbamoyl Chloride Route (Patent EP3144393A1):Benzoyl chloride + Ethyl carbamate → Ethyl N-benzamidocarbamate (yield: 65–70%).Limitations: Requires anhydrous conditions due to chloride hydrolysis [1].
Curtius Rearrangement (Patent WO2013103973A1):Benzoyl azide → Isocyanate → + Ethanol → Ethyl N-benzamidocarbamate (yield: 80–85%).Advantages: Avoids acidic byproducts; scalable under mild conditions [4].
Key Patents and Innovations
Table 3: Patent Landscape for Benzamide-Carbamate Hybrids
Patent/Publication | Key Claims | Synthetic Advance | Target Applications |
---|---|---|---|
EP3144393A1 [1] | Microwave-assisted carbamoylation | 30% yield improvement over thermal methods | PDE4 inhibitors (apremilast analogs) |
WO2013103973A1 [4] | Solvent-free Curtius rearrangement | Eliminates dichloromethane; TON ↑ 50% | PI3K inhibitors (alpelisib derivatives) |
US20050261273A1 [6] | Enantioselective enzymatic resolution | ee > 99% using lipase B | Aspartyl protease inhibitors |
Patent EP3144393A1 notably optimized microwave-assisted synthesis, reducing reaction times from 12 hours to 30 minutes while improving yields to >90% [1]. Later innovations exploited enzymatic desymmetrization (lipase-catalyzed hydrolysis) to access chiral intermediates for kinase inhibitors [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: